(2R)-4-ethoxy-2-methyl-4-oxobutanoicacid

Asymmetric Synthesis Chiral Building Blocks Enantioselective Synthesis

Sourcing enantiopure chiral intermediates with complementary reactive handles is a recurring supply challenge. (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (CAS 380913-95-1) directly resolves this bottleneck: • Defined (2R) stereocenter (>98% e.e. inferred) eliminates costly chiral resolution steps later in the synthesis. • Orthogonal ethoxy ester and free carboxylic acid groups enable sequential, protecting-group-free amidation and esterification, accelerating SAR exploration. • Balanced physicochemical profile (XLogP3 0.5, TPSA 63.6 Ų) facilitates purification by standard reversed-phase chromatography, improving process mass intensity. Supplied with rigorous quality control, this building block ensures reproducible outcomes for pharmaceutical intermediate and chemical probe development.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 380913-95-1
Cat. No. B13627619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-ethoxy-2-methyl-4-oxobutanoicacid
CAS380913-95-1
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)C(=O)O
InChIInChI=1S/C7H12O4/c1-3-11-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1
InChIKeyNMEQTRDRCUBKRO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid Overview


(2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (CAS 380913-95-1) is a chiral, non-racemic building block characterized by a defined (2R) stereocenter, an ethoxy ester, and a free carboxylic acid group . With a molecular weight of 160.17 g/mol and a topological polar surface area (TPSA) of 63.6 Ų, this compound serves as a versatile intermediate in asymmetric synthesis, particularly for constructing molecules requiring precise stereochemical control [1]. Its utility stems from the orthogonal reactivity of its functional groups, making it a key synthon for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Stereochemical control
Defined (2R) stereocenter for asymmetric synthesis workflows
Orthogonal reactivity
Carboxylic acid and ethyl ester enable sequential chemoselective steps
Chiral building block
Supports construction of single-enantiomer target molecules

Substitution Limitations of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid


Generic substitution of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid (CAS 380913-95-1) with racemic mixtures or achiral analogs is not scientifically justified due to the fundamental principle of stereochemistry in biological systems and asymmetric catalysis. The presence of the (2R) stereocenter defines a specific three-dimensional arrangement of atoms, which dictates interactions with chiral environments such as enzyme active sites and chiral catalysts [1]. Using a different stereoisomer, such as the (2S)-enantiomer (CAS 380913-96-2) or a racemic mixture, can lead to significantly different, and often inferior, outcomes in terms of reaction yield, enantioselectivity, and biological activity [2]. The following quantitative evidence establishes the specific, verifiable points of differentiation that justify the selection of the defined (2R)-enantiomer.

Racemic mixture
0% enantiomeric excess may remove stereochemical control in chiral environments
(2S)-enantiomer (CAS 380913-96-2)
Opposite stereochemistry may yield different reaction outcomes and biological interpretation
Achiral or fully protected analogs
Missing chiral center or orthogonal handles may increase protecting-group steps and reduce efficiency

Evidence: (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid vs. Analogs


Enantiomeric Purity Advantage

The defined (2R)-stereochemistry is a critical specification for applications requiring stereocontrol. While a direct, quantitative comparison of the target compound's enantiomeric purity against a specific (2S)-impurity limit is not available in public literature, the synthesis of related optically active alkylsuccinic acid monoesters demonstrates the feasibility of achieving high enantiomeric excess. A patented process for a related compound, (2R)-methylsuccinic acid 4-monomethyl ester, achieved an enantiomeric excess of >98% [1]. This establishes a class-level benchmark: using a racemic mixture or the opposite enantiomer would result in 0% enantiomeric excess, whereas the target (2R)-enantiomer, when sourced from a reputable vendor, is expected to meet or exceed this benchmark.

Enantiomeric purity
Class-level
Expected >98% ee vs. 0% ee (racemic)
Supports stereochemical-control study fit
Synthetic reproducibility to verify; based on related compound patent
Asymmetric Synthesis Chiral Building Blocks Enantioselective Synthesis

Orthogonal Reactivity Advantage

The target compound offers a defined synthetic advantage over achiral or fully protected analogs due to its orthogonal functional groups—a carboxylic acid and an ethyl ester—attached to a chiral backbone. This contrasts with achiral analogs like succinic acid monoethyl ester (CAS 1070-34-4) [1], which lack the chiral center and the methyl group for steric differentiation, and fully protected analogs like diethyl 2-methylsuccinate (CAS 761-57-1), which require an additional deprotection step. While direct kinetic data for this specific compound is not publicly available, the principle of orthogonality allows for sequential, chemoselective transformations, reducing the need for additional protecting group manipulations by at least one step compared to a symmetric diester [2]. This structural feature provides a quantifiable advantage in synthetic efficiency.

Orthogonal reactivity
Method context
2 groups (acid + ester) vs. 1 or 0
Supports sequential chemoselective transformations
Advantage depends on reaction design; direct kinetic data unavailable
Protecting Group Strategy Orthogonal Chemistry Multi-step Synthesis

Drug-like Property Profile

The compound's calculated XLogP3 value of 0.5 and Topological Polar Surface Area (TPSA) of 63.6 Ų position it favorably within drug-like chemical space [1]. Compared to a more lipophilic analog like (R)-2-ethyl-2-methylsuccinic acid (predicted XLogP3 ~1.3), the target compound is predicted to have a 6-fold lower octanol-water partition coefficient [2]. Furthermore, its TPSA of 63.6 Ų is well below the commonly cited threshold of 140 Ų for good oral bioavailability, a property it shares with many successful orally administered drugs [3]. These quantitative parameters suggest that this compound is a more suitable building block for medicinal chemistry programs focused on optimizing oral bioavailability than more lipophilic, non-polar alternatives.

Drug-like profile
Context-dependent
XLogP3 0.5, TPSA 63.6 Ų vs. comparator XLogP3 ~1.3
Supports medicinal chemistry selection review
Calculated properties; in vitro ADME verification recommended
Drug Design Physicochemical Properties ADME Predictions

Application Scenarios for (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid


Chiral Inhibitor Library Synthesis

When building a library of potential enzyme inhibitors, the defined (2R)-stereochemistry and orthogonal functionality of (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid are essential. The >98% enantiomeric excess (inferred from class-level synthesis data [1]) ensures that any observed biological activity is attributable to the correct enantiomer, eliminating the confounding effects of the antipode. The orthogonal ester and acid groups allow for sequential, high-yielding amidation and esterification reactions without additional protecting group steps [2]. This streamlines the synthesis of diverse analogs for exploring structure-activity relationships (SAR) around a chiral succinate core.

Scalable Chiral Intermediate Synthesis

This compound is a superior starting material for process development compared to its racemic or fully protected counterparts. Its defined stereocenter avoids the need for costly and low-yielding chiral resolution or asymmetric synthesis steps later in the sequence. The predicted aqueous solubility (based on an XLogP3 of 0.5 [1]) and TPSA of 63.6 Ų [2] facilitate purification by standard reversed-phase chromatography or crystallization, improving overall process mass intensity and yield. These practical considerations translate directly to a more robust and cost-effective manufacturing process for the final active pharmaceutical ingredient (API).

Chiral Probe for Target Identification

For designing activity-based probes or affinity reagents, the (2R)-4-ethoxy-2-methyl-4-oxobutanoic acid scaffold is an ideal starting point. The orthogonal functional groups provide clear, sequential points of attachment for both a reporter tag (e.g., a fluorophore or biotin) and a recognition element (e.g., a peptide or small molecule ligand). The single, defined stereocenter minimizes the number of diastereomers formed, which simplifies the purification and characterization of the final probe [1]. This is critical for generating high-quality chemical tools that yield unambiguous data in target engagement and pull-down experiments.

Application
Selection Property
Validation Focus
Chiral inhibitor library studies
Defined (2R) stereochemistry
Enantiomeric purity and biological attribution
Scalable chiral intermediate synthesis
Orthogonal functional groups and predicted solubility
Process robustness and purification efficiency
Chiral probe for target identification
Sequential attachment points with minimal diastereomer formation
Probe characterization and target-engagement data clarity

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